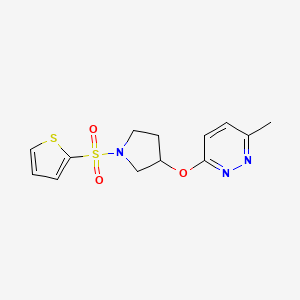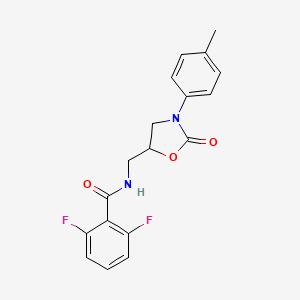
2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide, also known as Linezolid, is an antibacterial agent that belongs to the oxazolidinone class of drugs. It was first approved by the US FDA in 2000 for the treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for developing new cancer therapies .
Antimicrobial Activity
Research has demonstrated that 2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens, showing effectiveness in inhibiting their growth. This makes it a potential candidate for developing new antimicrobial agents.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological processes. For example, it has been found to inhibit certain proteases and kinases, which are involved in disease pathways. This property is valuable for designing enzyme inhibitors as therapeutic agents.
Anti-inflammatory Applications
2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide has shown promise in reducing inflammation. It can modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective properties. It has been studied for its potential to protect neurons from damage caused by oxidative stress and other neurotoxic factors. This makes it a candidate for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antiviral Research
The compound has been explored for its antiviral properties. It has shown activity against certain viruses, potentially inhibiting their replication. This application is particularly relevant in the search for new antiviral drugs to combat viral infections.
Agricultural Applications
In the field of agriculture, 2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide has been investigated for its potential use as a pesticide. Its antimicrobial and enzyme-inhibiting properties can be harnessed to protect crops from pests and diseases, contributing to sustainable agricultural practices.
Material Science
Beyond biological applications, this compound has been studied for its potential use in material science. Its unique chemical structure allows it to be used in the synthesis of novel materials with specific properties, such as improved thermal stability and resistance to degradation.
Propiedades
IUPAC Name |
2,6-difluoro-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-11-5-7-12(8-6-11)22-10-13(25-18(22)24)9-21-17(23)16-14(19)3-2-4-15(16)20/h2-8,13H,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSPBXHKSMWKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

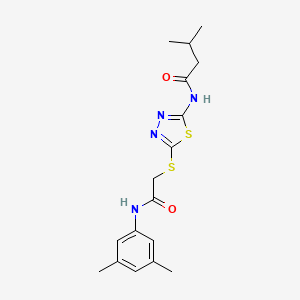
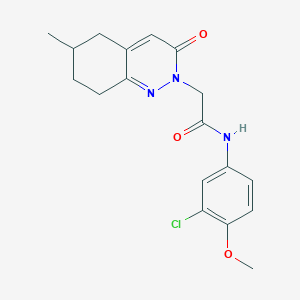

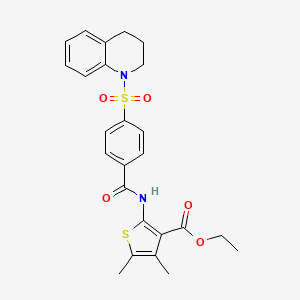
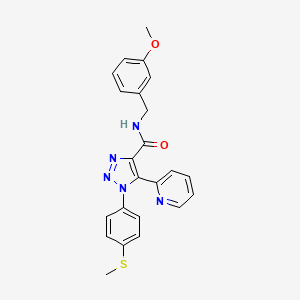
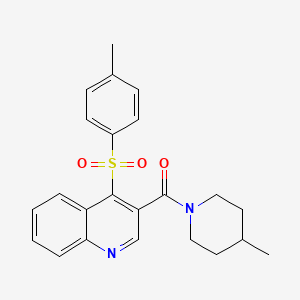
![1-[(3,3-Difluorocyclobutyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B2728317.png)
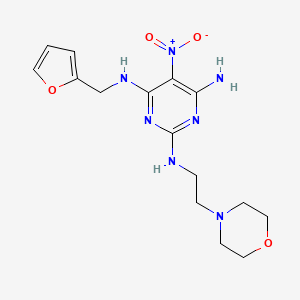
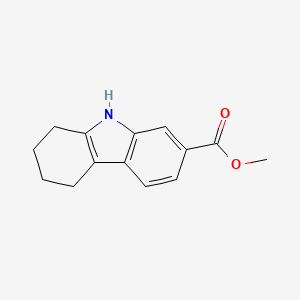
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one](/img/structure/B2728322.png)
![3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid](/img/structure/B2728323.png)
![N-(3-{3-[(4-methylpiperidin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)ethanesulfonamide](/img/structure/B2728324.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2728325.png)
